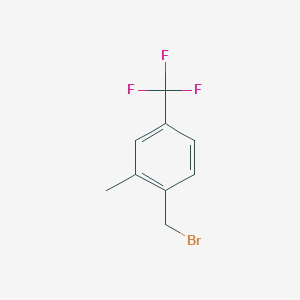

1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene

Description

1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the para position, a methyl (-CH₃) group at the ortho position, and a bromomethyl (-CH₂Br) substituent. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, owing to the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromomethyl moiety .

Properties

IUPAC Name |

1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXMZFSKNVEQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261837-38-0 | |

| Record name | 1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-4-(trifluoromethyl)toluene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat and mass transfer. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form benzyl alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are typical oxidizing agents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a standard reducing agent.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Benzyl alcohol derivatives.

Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene can be attributed to its functional groups:

- Bromomethyl Group : This group is prone to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

- Trifluoromethyl Group : Known for its electron-withdrawing properties, this group can facilitate electrophilic aromatic substitution reactions.

These properties make the compound versatile for further chemical modifications and applications in synthetic chemistry.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enable the development of potential drug candidates targeting specific biological pathways. Notably, it has been explored for:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, providing insights into therapeutic applications for conditions such as cardiovascular diseases and cancer .

- Antimicrobial Activity : Similar halogenated aromatic compounds have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with enhanced biological activity or novel properties. Applications include:

- Synthesis of Fluorinated Compounds : The trifluoromethyl group enhances the stability and reactivity of synthesized products, making them suitable for pharmaceuticals and agrochemicals .

- Modification of Biomolecules : The compound can be used to modify proteins and nucleic acids to study their functions and interactions.

Materials Science

In materials science, this compound is employed in the development of specialty chemicals and materials:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can significantly improve thermal stability and chemical resistance.

- Coatings : Its unique chemical properties make it suitable for use in protective coatings that require enhanced durability and resistance to harsh environments .

Case Study 1: Synthesis of Antimicrobial Agents

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that these compounds could inhibit bacterial growth through mechanisms involving disruption of metabolic processes and cell membrane integrity. The findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Development of Enzyme Inhibitors

Investigations into the enzyme inhibitory activities of halogenated compounds have shown promise in treating diseases linked to metabolic dysfunctions. For instance, studies have highlighted the potential of this compound to inhibit chymase, an enzyme associated with cardiovascular diseases, suggesting its utility in therapeutic contexts .

Summary

The compound this compound demonstrates significant potential across various scientific fields due to its unique structural characteristics and reactivity. Its applications in medicinal chemistry, organic synthesis, and materials science underline its versatility as a valuable intermediate for developing innovative chemical entities and materials.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; enzyme inhibition; antimicrobial activity |

| Organic Synthesis | Building block for complex molecules; modification of biomolecules |

| Materials Science | Development of fluorinated polymers; protective coatings |

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state through electron-withdrawing effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromomethyl-Trifluoromethylbenzene Derivatives

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) at position 4 increases electrophilicity at the bromomethyl site, facilitating nucleophilic substitution reactions. Chloro substituents (e.g., in ) further enhance this effect compared to methyl groups .

- Steric Hindrance : The methyl group at position 2 in the target compound may reduce reactivity slightly compared to unsubstituted analogs (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) due to steric effects .

Key Observations :

- Photocatalytic Methods : Higher yields (e.g., 75%) are achieved with -CF₃ para-substituted derivatives due to improved stability under reaction conditions .

- Steric Challenges : Methyl groups at ortho positions (as in the target compound) may require optimized conditions (e.g., longer reaction times) compared to unhindered analogs .

Biological Activity

1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene, also known as bromotrifluoromethylbenzene, is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C8H6BrF3

- Molecular Weight : 227.04 g/mol

- CAS Number : 402-49-3

This compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as carbonic anhydrase, which is involved in maintaining pH balance in biological systems. The bromomethyl group can enhance the compound's reactivity towards nucleophiles, potentially leading to enzyme inhibition.

- Receptor Binding : The trifluoromethyl group is known to influence the lipophilicity and electronic properties of compounds, enhancing their ability to bind to biological receptors.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research has indicated that halogenated benzene derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The presence of both bromine and trifluoromethyl groups may contribute to enhanced membrane permeability and interaction with microbial targets .

Anticancer Potential

Studies suggest that halogenated compounds can exhibit anticancer properties. For example, derivatives of brominated benzene have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways and modulation of gene expression related to cell survival .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antibacterial Effects : A study demonstrated that brominated phenyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that brominated aromatic compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity comparable to standard chemotherapeutic agents .

- Enzyme Interaction Studies : Research on enzyme inhibition showed that similar brominated compounds could effectively inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis in certain cancers.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : Two key approaches are documented:

- Phosphorus tribromide (PBr₃) reaction : Reacting (2-methyl-5-(trifluoromethyl)phenyl)methanol with PBr₃ in CH₂Cl₂ at 25°C for 24 hours, followed by neutralization with Na₂CO₃ and purification via flash chromatography (79% yield) .

- Radical bromination : Using N-bromosuccinimide (NBS) and AIBN under reflux in CCl₄, achieving ~80% conversion after optimization .

- Critical factors : Temperature control (reflux vs. ambient), catalyst selection (AIBN for radical initiation), and purification methods (chromatography vs. filtration) directly impact yield and purity.

Q. How is this compound characterized structurally?

- Analytical techniques :

- NMR spectroscopy : ¹H NMR (δ 4.61 ppm, s, 2H for -CH₂Br; aromatic protons at δ 7.42–7.74 ppm) and ¹³C NMR (δ 32.0 ppm for CH₂Br; CF₃ at δ 123.4 ppm, q, J = 272 Hz) confirm the core structure .

- Mass spectrometry : EI-MS shows a molecular ion peak at m/z 257.02 (C₉H₈BrF₃) .

Advanced Research Questions

Q. What strategies optimize the bromomethylation of aromatic precursors while minimizing side reactions?

- Challenge : Competing electrophilic substitution or over-bromination.

- Solutions :

- Radical inhibitors : AIBN promotes selective bromination at the methyl group via a radical mechanism, avoiding electrophilic aromatic substitution .

- Solvent choice : Non-polar solvents like CCl₄ reduce polarity-driven side reactions .

- Stoichiometric control : Limiting NBS to 1.1 equivalents prevents di-bromination .

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

- Case study : In ponatinib (anticancer drug) synthesis, the compound is converted to 4-(bromomethyl)-3-(trifluoromethyl)aniline via hydrogenation. This intermediate undergoes nucleophilic substitution with phthalimide to form a key amine precursor .

- Mechanistic insight : The bromomethyl group’s high electrophilicity facilitates SN2 reactions with amines or thiols, enabling modular derivatization .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Electronic effects : The -CF₃ group is strongly electron-withdrawing, polarizing the benzene ring and activating the bromomethyl site for nucleophilic attack.

- Steric effects : The 2-methyl group introduces steric hindrance, directing reactions to the para-position of the trifluoromethyl group.

- Experimental validation : Comparative studies with non-fluorinated analogs show slower reaction kinetics, confirming electronic modulation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for PBr₃-mediated bromomethylation: How to reconcile?

- Flash chromatography ( ) vs. FCC (flash column chromatography) ( ): FCC with hexane/EtOAc (399:1) improves separation of polar byproducts, enhancing yield .

- Reaction monitoring : HPLC or TLC ensures reaction completion before workup, avoiding premature termination .

Stability and Handling

Q. What are the stability considerations for this compound during storage?

- Degradation pathways : Hydrolysis of the C-Br bond in humid environments forms methanol byproducts.

- Best practices :

- Store under inert gas (N₂/Ar) at 0–6°C to prevent moisture ingress .

- Use amber glass to avoid light-induced radical decomposition .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.